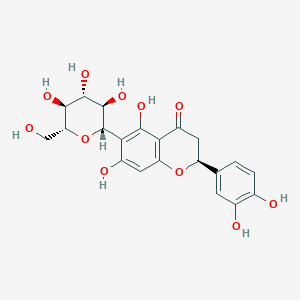![molecular formula C11H21FN2O2 B13031006 tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and medicinal chemistry. This particular compound features a tert-butyl group, a fluoro-substituted azepane ring, and a carbamate functional group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate typically involves the reaction of trans-5-fluoroazepan-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted azepane ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It exhibits promising activity against certain diseases and is being investigated for its pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The fluoro-substituted azepane ring plays a crucial role in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- trans-5-fluoroazepan-4-amine
- tert-Butyl chloroformate
Uniqueness
tert-ButylN-[trans-5-fluoroazepan-4-yl]carbamate stands out due to its unique combination of functional groups. The presence of both a fluoro-substituted azepane ring and a carbamate group provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H21FN2O2 |
|---|---|
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
tert-butyl N-[(4S,5S)-5-fluoroazepan-4-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m0/s1 |
InChI-Schlüssel |
KMTQQQXYBFJDEP-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNCC[C@@H]1F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
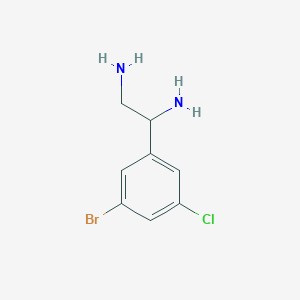

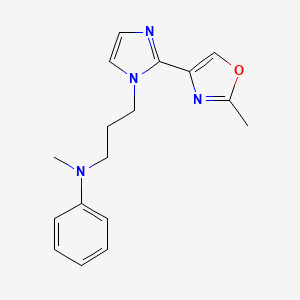
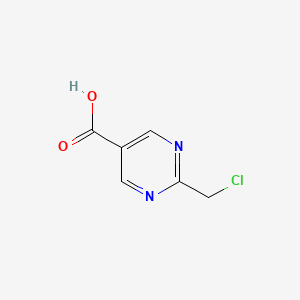
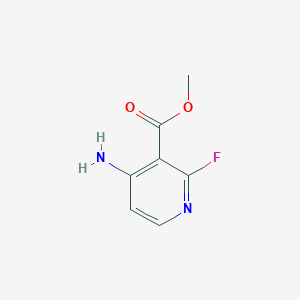
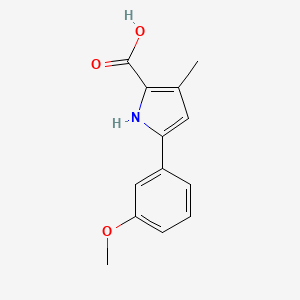
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
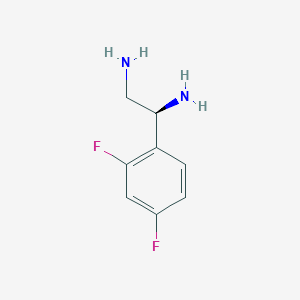
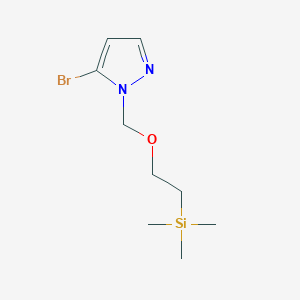
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
